8-(Benzyloxy)-7-bromo-5-phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Benzyloxy)-7-bromo-5-phenylquinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of benzyloxy, bromo, and phenyl groups in the quinoline structure enhances its chemical reactivity and biological activity, making it a compound of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-(benzyloxy)-7-bromo-5-phenylquinoline typically involves the functionalization of quinoline derivatives. One common method is the alkylation of 8-hydroxyquinoline with benzyl bromide in the presence of a base such as potassium carbonate. The bromination at the 7-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 8-(Benzyloxy)-7-bromo-5-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carbonyl compound.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of quinoline-8-carboxaldehyde.
Reduction: Formation of 8-(benzyloxy)-5-phenylquinoline.
Substitution: Formation of 8-(benzyloxy)-7-amino-5-phenylquinoline or 8-(benzyloxy)-7-thio-5-phenylquinoline.
Wissenschaftliche Forschungsanwendungen
8-(Benzyloxy)-7-bromo-5-phenylquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential anticancer activity and ability to inhibit specific enzymes.
Industry: Utilized in the development of fluorescent probes and materials for biomedical imaging.
Wirkmechanismus
The mechanism of action of 8-(benzyloxy)-7-bromo-5-phenylquinoline involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, disrupting their normal function. The presence of the benzyloxy and bromo groups enhances its ability to interact with biological molecules, leading to its antimicrobial and anticancer activities. The exact pathways and targets may vary depending on the specific application and biological system being studied .
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection.
8-(Benzyloxy)-quinoline: Similar structure but lacks the bromo and phenyl groups, resulting in different reactivity and biological activity.
7-Bromoquinoline: Lacks the benzyloxy and phenyl groups, leading to different chemical properties and applications.
Uniqueness: 8-(Benzyloxy)-7-bromo-5-phenylquinoline is unique due to the combination of benzyloxy, bromo, and phenyl groups in the quinoline structure. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various scientific research applications.
Eigenschaften
Molekularformel |
C22H16BrNO |
---|---|
Molekulargewicht |
390.3 g/mol |
IUPAC-Name |
7-bromo-5-phenyl-8-phenylmethoxyquinoline |
InChI |
InChI=1S/C22H16BrNO/c23-20-14-19(17-10-5-2-6-11-17)18-12-7-13-24-21(18)22(20)25-15-16-8-3-1-4-9-16/h1-14H,15H2 |
InChI-Schlüssel |
FRYQKUQZCYOEEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C3=C2N=CC=C3)C4=CC=CC=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.